![molecular formula C8H17ClOSi B14298615 Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane CAS No. 112031-28-4](/img/structure/B14298615.png)
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a 3-[(prop-2-en-1-yl)oxy]propyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane typically involves the reaction of chlorodimethylsilane with 3-[(prop-2-en-1-yl)oxy]propyl alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chlorosilane group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Addition Reactions: Electrophiles such as halogens or acids can be used.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Addition Reactions: Products include addition compounds with the prop-2-en-1-yl group.
Hydrolysis: Products include silanols and hydrochloric acid.
Scientific Research Applications
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with nucleophiles, while the prop-2-en-1-yl group can participate in addition reactions. These interactions enable the compound to modify surfaces and molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)silane: Lacks the 3-[(prop-2-en-1-yl)oxy]propyl group, making it less versatile in certain reactions.
Dimethyl{3-[(prop-2-en-1-yl)oxy]propyl}silane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is unique due to the presence of both the chlorine atom and the 3-[(prop-2-en-1-yl)oxy]propyl group. This combination allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
112031-28-4 |
|---|---|
Molecular Formula |
C8H17ClOSi |
Molecular Weight |
192.76 g/mol |
IUPAC Name |
chloro-dimethyl-(3-prop-2-enoxypropyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-4-6-10-7-5-8-11(2,3)9/h4H,1,5-8H2,2-3H3 |
InChI Key |
KAHNPACNGZQTOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCOCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


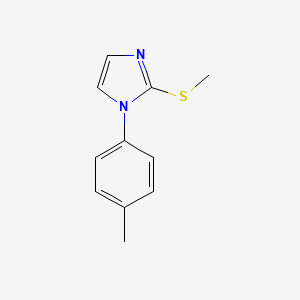
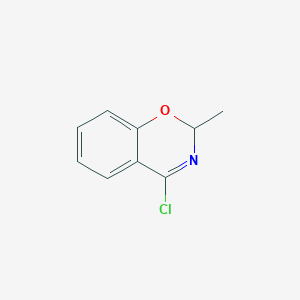
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
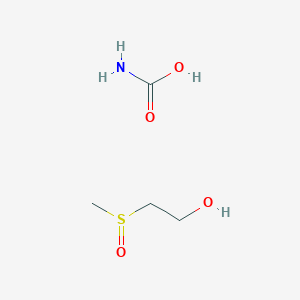
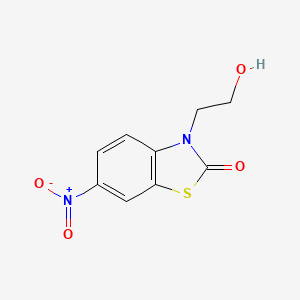
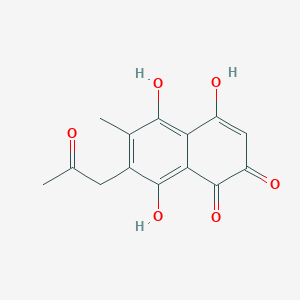
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
